2-Morpholino-3-nitropyridin-4-amine
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Overview
Description
2-Morpholino-3-nitropyridin-4-amine is a heterocyclic compound with the molecular formula C9H12N4O3 It consists of a pyridine ring substituted with a morpholine group at the 2-position, a nitro group at the 3-position, and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-3-nitropyridin-4-amine typically involves the nitration of pyridine derivatives followed by substitution reactions. One common method involves the reaction of 2-chloro-3-nitropyridine with morpholine under basic conditions to yield the desired compound . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of nitropyridine derivatives, including this compound, often involves multi-step processes that ensure high yields and purity. These processes may include the use of halogenated amino pyridines as precursors, followed by selective substitution reactions in the presence of polar protic solvents and reagents like sodium acetate or cesium carbonate .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and amine positions.
Common Reagents and Conditions:
Oxidation: Zinc dust and ammonium formate in methanol at low temperatures.
Substitution: Sodium acetate or cesium carbonate in polar protic solvents.
Major Products Formed:
- Reduction of the nitro group yields 2-Morpholino-3-aminopyridin-4-amine.
- Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
2-Morpholino-3-nitropyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Morpholino-3-nitropyridin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its transport across biological membranes . The exact molecular pathways and targets are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in oxidative stress and microbial inhibition .
Comparison with Similar Compounds
2-Morpholino-3-nitropyridine: Lacks the amine group at the 4-position.
3-Nitropyridine: Lacks both the morpholine and amine groups.
2-Chloro-3-nitropyridine: Contains a chloro group instead of a morpholine group.
Uniqueness: 2-Morpholino-3-nitropyridin-4-amine is unique due to the presence of both the morpholine and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in its simpler analogs .
Properties
Molecular Formula |
C9H12N4O3 |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-morpholin-4-yl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C9H12N4O3/c10-7-1-2-11-9(8(7)13(14)15)12-3-5-16-6-4-12/h1-2H,3-6H2,(H2,10,11) |
InChI Key |
QMVYMFDMDGKEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2[N+](=O)[O-])N |
Origin of Product |
United States |
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